2,5-dibromo-4-nitro-1H-imidazole

Catalog No.
S8164805
CAS No.
M.F
C3HBr2N3O2
M. Wt
270.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dibromo-4-nitro-1H-imidazole

Product Name

2,5-dibromo-4-nitro-1H-imidazole

IUPAC Name

2,5-dibromo-4-nitro-1H-imidazole

Molecular Formula

C3HBr2N3O2

Molecular Weight

270.87 g/mol

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)

InChI Key

ZGEMTDYSQTXJOF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)Br)[N+](=O)[O-])Br

Isomeric SMILES

C1(=C(N=C(N1)Br)[N+](=O)[O-])Br

2,5-Dibromo-4-nitro-1H-imidazole is a heterocyclic organic compound with the molecular formula C3_3HBr2_2N3_3O2_2. It belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine and nitro substituents significantly influences its chemical properties and reactivity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its diverse reactivity and biological activities .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols. For example, nucleophilic substitution can yield derivatives like 2,5-diamino-4-nitro-1H-imidazole.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides, resulting in compounds such as 2,5-dibromo-4-amino-1H-imidazole.
  • Oxidation Reactions: Although less common, oxidation reactions can occur at the nitrogen atoms in the imidazole ring, leading to various oxidized forms of the compound .

Common Reagents and Conditions

  • Substitution: Sodium azide or potassium thiocyanate in polar solvents.
  • Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4_4).
  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

2,5-Dibromo-4-nitro-1H-imidazole exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This inhibition can alter metabolic pathways, impacting drug metabolism and toxicity. The compound has been shown to interact with various biomolecules through hydrogen bonds and hydrophobic interactions, influencing protein conformation and function. Additionally, it modulates gene expression related to oxidative stress response and apoptosis, affecting cellular signaling pathways .

The synthesis of 2,5-dibromo-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The process includes:

  • Dissolving 4-nitroimidazole in a suitable solvent.
  • Adding bromine under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate bromination.
  • Isolating the product through filtration, washing, and recrystallization.

On an industrial scale, advanced techniques such as continuous flow reactors are employed to optimize yields and purity through better control over reaction parameters .

Studies have indicated that 2,5-dibromo-4-nitro-1H-imidazole interacts with cytochrome P450 enzymes, leading to alterations in drug metabolism. Its ability to form hydrogen bonds allows it to bind effectively with proteins, influencing their activity and stability. This interaction is crucial in understanding its role in pharmacology and toxicology .

Several compounds share structural similarities with 2,5-dibromo-4-nitro-1H-imidazole. These include:

Compound NameCAS NumberSimilarity Score
2-Bromo-5-iodo-4-nitro-1H-imidazole862895-48-50.69
2,4,5-Tribromo-1-methylimidazole1003-91-40.51
2-Amino-5-bromo-4-nitroimidazoleN/AN/A

Uniqueness

The uniqueness of 2,5-dibromo-4-nitro-1H-imidazole lies in its specific combination of bromine and nitro groups at distinct positions on the imidazole ring. This configuration enhances its reactivity compared to other similar compounds and contributes to its biological activity profile.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.84150 g/mol

Monoisotopic Mass

268.84355 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

Explore Compound Types